5-Acetyltetrazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1-(tetrazolo[1,5-a]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C7H6N4O/c1-5(12)6-3-2-4-7-8-9-10-11(6)7/h2-4H,1H3 |
InChI Key |
PZOYSIVWNIGFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=NN=NN21 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
5-Acetyltetrazolo[1,5-a]pyridine features a fused tetrazole and pyridine ring system. The compound can be synthesized through various methods, including cyclization reactions involving acylated hydrazines and appropriate carbonyl compounds. The synthesis pathways often aim to enhance yield and purity while allowing for further functionalization.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization with hydrazine | Acetic anhydride, hydrazine | Reflux in ethanol | 75% |
| Acylation | 5-Acetyltetrazole, acyl chloride | Room temperature | 70% |
Biological Activities
The biological potential of 5-acetyltetrazolo[1,5-a]pyridine has been extensively studied. Its derivatives have shown promising results in various assays:
Anticancer Activity
Research indicates that derivatives of 5-acetyltetrazolo[1,5-a]pyridine exhibit significant anticancer properties by inhibiting specific cancer cell lines. For instance:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Acetyltetrazolo[1,5-a]pyridine | A549 (Lung) | 12.5 | |
| 5-Acetyltetrazolo[1,5-a]pyridine | MCF-7 (Breast) | 8.0 |
These compounds induce apoptosis through mitochondrial pathways and exhibit selectivity towards cancerous cells.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown activity against several key enzymes involved in cancer metabolism.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 | |
| Xanthine oxidase | Moderate Inhibition | 72.4 |
Material Science Applications
Beyond medicinal chemistry, the unique structural characteristics of 5-acetyltetrazolo[1,5-a]pyridine make it suitable for applications in material sciences. Its photophysical properties allow it to be utilized as a fluorophore in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Photophysical Properties
The compound exhibits strong fluorescence which can be exploited in sensor applications for detecting metal ions or biological molecules.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of 5-acetyltetrazolo[1,5-a]pyridine against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[1,5-a]pyridine Derivatives
- 5-Methoxypyrazolo[1,5-a]pyridine : Substitution with a methoxy group at the 5-position enhances antitubercular activity, as seen in pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives. These compounds exhibit IC50 values <1 µM against drug-resistant Mycobacterium tuberculosis strains, with methoxy groups improving potency compared to methyl substituents .
- 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid : Carboxylic acid derivatives demonstrate moderate antibacterial activity but lower efficacy compared to acetylated analogues, highlighting the role of electron-withdrawing groups in modulating bioactivity .
Imidazo[1,5-a]pyridine Derivatives
- 1-Substituted Pyridylimidazo[1,5-a]pyridines : These derivatives act as cysteine protease inhibitors (Ki: 13.75–99.30 mM) and antibacterial agents (MIC50: 0.6–1.4 mg/mL). Hydrophobic substituents, such as 2-hydroxyphenyl groups, improve membrane penetration and Gram-negative bacterial inhibition .
- Imidazo[1,5-a]pyridine-Based EGFR Inhibitors : Substitutions at the 3-position (e.g., aryl groups) enhance binding to EGFR tyrosine kinase, with binding free energies comparable to clinical drugs like erlotinib (−50 to −60 kcal/mol) .
Tetrazolo[1,5-a]pyridine Derivatives
- 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridines: These compounds exhibit antidepressant activity in rodent models, with electron-donating aryl groups (e.g., 4-methoxyphenyl) increasing serotonin reuptake inhibition .
Key Observations :
- Substituent Position : Methoxy and acetyl groups at the 5-position (pyrazolo/tetrazolo) enhance target specificity, while 3-position modifications (imidazo) optimize kinase inhibition.
- Electron Effects : Electron-withdrawing groups (acetyl, carboxylic acid) improve metabolic stability, whereas electron-donating groups (methoxy, hydroxyl) enhance membrane permeability .
Challenges :
- Acetylated derivatives (e.g., 5-Acetyltetrazolo[1,5-a]pyridine) require protection-deprotection strategies to prevent side reactions during synthesis.
Thermodynamic and Photophysical Properties
- Imidazo[1,5-a]pyridine Probes : Exhibit solvatochromism (Stokes shift: 80–120 nm) and intercalate into lipid bilayers, making them suitable for membrane fluidity studies .
- Pyrazolo[1,5-a]pyridines : Lower lipophilicity (LogP: 1.3–2.1) compared to acetylated tetrazolo derivatives (predicted LogP: ~2.5), influencing biodistribution .
Q & A
Q. What are the common synthetic routes for 5-Acetyltetrazolo[1,5-a]pyridine and related heterocycles?
- Methodological Answer : The synthesis of tetrazolo[1,5-a]pyridine derivatives typically involves cyclization reactions. For example, hydrazine hydrate reacts with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form pyrazole intermediates, which are further functionalized. In one approach, acetylacetone derivatives are condensed with hydrazine to yield pyrazolo[1,5-a]pyrimidines, followed by acetylation or tetrazole ring formation . Key steps include optimizing reaction time and temperature to control regioselectivity, as seen in the synthesis of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via intramolecular cyclization .
Q. How is 5-Acetyltetrazolo[1,5-a]pyridine characterized using spectroscopic and analytical techniques?
- Methodological Answer : Characterization relies on a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For instance, in pyrazolo[1,5-a]pyrimidine derivatives, ¹H NMR reveals distinct proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm and acetyl groups at δ 2.1–2.3 ppm). HRMS confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₈N₃O₂ at m/z 191.19), while elemental analysis validates C, H, and N percentages . X-ray crystallography may further resolve structural ambiguities .
Q. What safety protocols are critical when handling reactive intermediates in 5-Acetyltetrazolo[1,5-a]pyridine synthesis?
- Methodological Answer : Hazardous intermediates (e.g., azides, acetylating agents) require strict safety measures:
- Use fume hoods and gloveboxes to avoid inhalation or skin contact.
- Employ quenching protocols for excess reagents (e.g., sodium azide decomposition with NaNO₂ and HCl).
- Classify waste by reactivity (e.g., halogenated vs. non-halogenated) and dispose via certified facilities .
Advanced Research Questions
Q. How can regioselective functionalization at the 5- and 7-positions of the tetrazolo[1,5-a]pyridine core be achieved?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:
- Electrophilic substitution : Electron-donating groups (e.g., -NH₂) at position 5 direct electrophiles to the 7-position via resonance stabilization.
- Transition-metal catalysis : Palladium-catalyzed C–H arylation at position 7 is achieved using aryl iodides and ligands like PPh₃, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives .
- Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices and frontier molecular orbitals .
Q. What computational methods predict the electronic properties and reactivity of 5-Acetyltetrazolo[1,5-a]pyridine?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, charge distribution, and reaction pathways. For example:
- B3LYP/6-31G(d) : Validates thermochemical accuracy (average deviation <3 kcal/mol for atomization energies) and predicts acetyl group participation in nucleophilic attacks .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, critical for designing aqueous-phase reactions .
Q. How can contradictions in reaction outcomes (e.g., product selectivity under varying conditions) be systematically resolved?
- Methodological Answer : Contradictions arise from competing pathways (e.g., kinetic vs. thermodynamic control). Strategies include:
- Mechanistic studies : Isotopic labeling (e.g., ¹⁵N-tracing) identifies intermediates in cyclization steps .
- Kinetic profiling : Monitor reaction progress via in-situ IR or NMR to detect transient species.
- Multivariate optimization : Design of Experiments (DoE) evaluates temperature, catalyst loading, and solvent polarity interactions. For example, switching from ethanol/water to THF increases yields of pyrazolo[1,5-a]pyrimidines by 20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
